3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione
Description
The compound 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is a chiral squaramide derivative with significant applications in asymmetric catalysis and organocatalysis. Its structure features a cyclobutene-dione core substituted with a stereospecific (1S,2S)-aminocyclohexyl group and a 3,5-bis(trifluoromethyl)phenyl moiety. This configuration enables strong hydrogen-bonding interactions, critical for enantioselective transformations such as Michael additions and cyclizations .
The hydrochloride salt form of this compound (CAS: 49216-73) is commercially available, with a purity of 95% and enantiomeric excess (ee) of 99%, making it a preferred choice for high-precision synthetic workflows .
Properties
IUPAC Name |
3-[[(1S,2S)-2-aminocyclohexyl]amino]-4-[3,5-bis(trifluoromethyl)anilino]cyclobut-3-ene-1,2-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F6N3O2/c19-17(20,21)8-5-9(18(22,23)24)7-10(6-8)26-13-14(16(29)15(13)28)27-12-4-2-1-3-11(12)25/h5-7,11-12,26-27H,1-4,25H2/t11-,12-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAYSRSURUQNNG-RYUDHWBXSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)NC2=C(C(=O)C2=O)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F6N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione often involves multi-step synthesis starting from readily available precursors. Typically, the synthesis begins with the preparation of the cyclobutane ring, followed by the sequential introduction of the amino and trifluoromethyl groups under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound might involve optimizing each synthetic step for scalability and cost-effectiveness. Industrial methods could employ high-throughput synthesis techniques, continuous flow reactions, or catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo a variety of chemical reactions including:
Oxidation: : The presence of amino groups allows for oxidation reactions, potentially leading to the formation of nitro or other oxidized derivatives.
Reduction: : The compound can be reduced to modify its amino or carbonyl groups.
Substitution: : Due to the presence of reactive sites, it can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like halogens or alkylating agents under conditions of heat or light.
Major Products
The major products formed from these reactions can vary but may include substituted derivatives or oxidation/reduction products that maintain the core cyclobutane structure.
Scientific Research Applications
Anticancer Activity
Recent studies have investigated the anticancer properties of compounds similar to 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione. Research indicates that derivatives of this compound exhibit selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that modifications in the trifluoromethyl group can enhance the compound's potency against breast cancer cells through apoptosis induction mechanisms .
Antimicrobial Properties
Another promising application is in the field of antimicrobial agents. Compounds with similar structural motifs have shown effectiveness against resistant bacterial strains. The trifluoromethyl group is believed to enhance lipophilicity, allowing better membrane penetration and increased antibacterial activity .
Organocatalytic Reactions
The compound has been explored as an organocatalyst in asymmetric synthesis. Its chiral amino group allows for enantioselective reactions, which are crucial in synthesizing pharmaceuticals with specific stereochemistry. For example, it has been utilized in the catalytic asymmetric synthesis of amines from aldehydes and amines, showcasing high yields and selectivity .
Case Study: Asymmetric Synthesis of Amines
A notable case study involved using this compound as a catalyst for the enantioselective synthesis of chiral amines from prochiral substrates. The reaction conditions were optimized to achieve up to 98% ee (enantiomeric excess), demonstrating the compound's effectiveness as an organocatalyst .
Mechanism of Action
The mechanism by which 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione exerts its effects largely depends on its interaction with specific molecular targets. These might include binding to enzymes or receptors, disrupting biological pathways, or participating in chemical reactions that alter cellular function.
Comparison with Similar Compounds
Structural Modifications and Catalytic Performance
The table below compares the target compound with structurally analogous squaramides, highlighting key differences in substituents, enantioselectivity, and applications:
Key Findings
Enantioselectivity: The target compound’s 99% ee surpasses most analogs (e.g., 5ae at +81 specific rotation in DMSO), likely due to the rigid (1S,2S)-aminocyclohexyl group enhancing stereochemical control . CS-16189 () substitutes the cyclohexyl group with a diphenylethyl-dimethylamino moiety, which may reduce rigidity and ee in certain solvents .
Solubility and Reactivity: The 3,5-bis(trifluoromethyl)phenyl group in all compounds improves solubility in polar aprotic solvents (e.g., DMSO, MeCN), but 5d () shows enhanced activity in non-polar solvents like DCM due to its pyrenyl substituent . C4 () demonstrates superior yields (>70%) in Michael reactions, attributed to the piperidinylcyclohexyl group’s nucleophilicity .
Research Implications and Limitations
Advantages of Target Compound :
Limitations of Analogs :
Biological Activity
The compound 3-[(1S,2S)-2-Aminocyclohexylamino]-4-[3,5-bis(trifluoromethyl)phenylamino]cyclobut-3-ene-1,2-dione is a synthetic organic molecule that has garnered attention due to its potential biological activities. This compound is characterized by its unique structural features, including a cyclobutene core substituted with an aminocyclohexyl group and a trifluoromethyl-substituted phenyl moiety. The trifluoromethyl group is known to enhance the pharmacological properties of compounds, making them more effective in various biological applications.
- Molecular Formula : C18H18ClF6N3O2
- Molecular Weight : 457.80 g/mol
- CAS Number : Not specified in the sources but can be derived from the chemical structure.
Biological Activity Overview
Research indicates that compounds featuring trifluoromethyl groups exhibit significant antimicrobial and anticancer activities. The following sections detail specific biological activities associated with this compound.
Antimicrobial Activity
Studies have shown that derivatives containing the trifluoromethyl group can act as potent growth inhibitors against various bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) as low as 1 µg/mL against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The presence of hydrophobic substituents on the phenyl ring has been correlated with increased antimicrobial potency .
Case Studies and Research Findings
The exact mechanism of action for This compound remains to be fully elucidated. However, it is hypothesized that the compound may exert its effects by interacting with cellular targets such as enzymes or receptors involved in microbial resistance or cancer cell signaling pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
